2,7-diphenyl-9H-carbazole
Overview
Description
2,7-Diphenyl-9H-carbazole is an organic compound . It is a white to light yellow crystal that is soluble in various organic solvents such as benzene, dichloromethane, and dimethylformamide . It has good electron transport properties and can be used in organic optoelectronic materials, solid-state light-emitting diodes (OLEDs), and photoelectric conversion devices .
Synthesis Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The preparation of carbazole having functionalization in 3,6 position and N-vinyl carbazole from 9H-carbazole are quite simple .Molecular Structure Analysis
The molecular formula of this compound is C24H17N . Carbazole units are advantageous because of their intriguing properties which include the presence of bridged biphenyl unit providing a material with a lower bandgap, the inexpensive raw material (9H-carbazole), and the natural functionalizing ability of nitrogen atom .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .Physical and Chemical Properties Analysis
This compound has a melting point of 345 °C . It is a solid at 20 degrees Celsius . It is soluble in various organic solvents such as benzene, dichloromethane, and dimethylformamide .Scientific Research Applications
Aggregation-Induced Emission and Electroluminescence
Carbazole and its derivatives, such as those substituted on ethenes, exhibit aggregation-induced emission (AIE), a phenomenon where the compounds are nonemissive in solution but highly emissive in the aggregated state. This property, along with high thermal stability and mechanochromism (the ability to switch emission colors through mechanical stimuli), makes these compounds excellent candidates for organic light-emitting diode (OLED) applications. Multilayer OLED devices utilizing these compounds can emit sky blue light with impressive luminance and efficiency metrics, highlighting the potential of carbazole derivatives in electronic and optoelectronic devices (Chan et al., 2014).
Medicinal Chemistry and Natural Products
The carbazole scaffold is recognized for its wide range of biological activities, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. A review covering literature from 2010 to 2015 on carbazole-containing molecules underscores the importance of this structure in the development of new medicinal agents. The structure-activity relationships (SAR) and mechanisms of action of these compounds provide a foundation for future drug development efforts (Tsutsumi et al., 2016).
Enhanced Photophysical Properties
Novel molecules based on 9,10-diphenylanthracene and 9H-carbazole derivatives have been synthesized, exhibiting efficient blue emission suitable for OLEDs. These compounds demonstrate the potential of carbazole derivatives to improve the performance of electroluminescent devices, with specific derivatives achieving remarkable luminous efficiency and external quantum efficiency, making them suitable for blue organic light-emitting diodes (Lee et al., 2015).
Environmental Sensing and Detection
Carbazole-based polymers have been utilized for the detection of explosive compounds, such as TNT and DNT. These materials show high fluorescence quenching sensitivity, leveraging the strong electron-donating ability of carbazole and its derivatives. This application demonstrates the potential of carbazole-based materials in environmental monitoring and safety applications (Nie et al., 2011).
Host Materials for OLEDs
Carbazole compounds serve as excellent host materials for triplet emitters in OLEDs. By synthesizing homopolymers and copolymers based on carbazole and other components, researchers have developed materials that exhibit high electrical and photophysical properties suitable for high-efficiency light-emitting diodes. These materials help in achieving high luminance levels at moderate voltages, contributing to the advancement of OLED technology (van Dijken et al., 2004).
Mechanism of Action
Target of Action
2,7-Diphenyl-9H-carbazole is a compound that primarily targets organic optoelectronic materials . It is used in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and organic field-effect transistors .
Mode of Action
The compound exhibits excellent electronic transport properties . It interacts with its targets by facilitating the transfer of electrons, which is crucial in the functioning of optoelectronic devices .
Biochemical Pathways
It is known that the compound plays a significant role in the electron transfer processes in optoelectronic devices .
Pharmacokinetics
While the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied, it is known that the compound has a molecular weight of 319.4, a density of 1.198±0.06 g/cm3, a melting point of 345 °C, and a boiling point of 575.4±19.0 °C . These properties may influence its bioavailability in hypothetical biological systems.
Result of Action
The primary result of the action of this compound is the facilitation of electron transfer in optoelectronic devices . This leads to the effective functioning of devices such as OLEDs and photovoltaic devices .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Direct contact and inhalation of its vapors should be avoided .
Safety and Hazards
When handling 2,7-Diphenyl-9H-carbazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Polycarbazole and its derivatives have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors . The predominant objective of ongoing research is to effectuate a comprehensive study of carbazole based conducting polymers, its derivatives, applications, and various synthesis methods .
Properties
IUPAC Name |
2,7-diphenyl-9H-carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-21-22-14-12-20(18-9-5-2-6-10-18)16-24(22)25-23(21)15-19/h1-16,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLCIOKUOGGKKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42448-04-4 | |
Record name | 2,7-Diphenyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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